molecular formula C10H8N2OS B13806352 Acetamide,N-(cyanothioxomethyl)-N-phenyl-

Acetamide,N-(cyanothioxomethyl)-N-phenyl-

Cat. No.: B13806352
M. Wt: 204.25 g/mol
InChI Key: GTJFAXUTATYNNL-UHFFFAOYSA-N
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Description

Acetamide, N-(cyanothioxomethyl)-N-phenyl- is an organic compound with the molecular formula C10H8N2OS It is a derivative of acetamide, characterized by the presence of a cyanothioxomethyl group and a phenyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(cyanothioxomethyl)-N-phenyl- typically involves the reaction of acetamide derivatives with appropriate reagents. . The reaction conditions often require controlled temperatures and the use of solvents such as acetonitrile or dimethylformamide to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and reagent concentrations to ensure high yield and purity. The use of catalysts and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(cyanothioxomethyl)-N-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetamide, N-(cyanothioxomethyl)-N-phenyl- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and protein interactions.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Acetamide, N-(cyanothioxomethyl)-N-phenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The cyanothioxomethyl group plays a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    Acetamide, N-methyl-: A simpler derivative with a methyl group instead of the cyanothioxomethyl group.

    Dimethylacetamide: Contains two methyl groups attached to the nitrogen atom, used as a solvent in organic synthesis.

    N-Phenylacetamide: Similar structure but lacks the cyanothioxomethyl group.

Uniqueness

Acetamide, N-(cyanothioxomethyl)-N-phenyl- is unique due to the presence of both the cyanothioxomethyl and phenyl groups, which confer distinct chemical properties and reactivity.

Properties

Molecular Formula

C10H8N2OS

Molecular Weight

204.25 g/mol

IUPAC Name

N-(cyanocarbothioyl)-N-phenylacetamide

InChI

InChI=1S/C10H8N2OS/c1-8(13)12(10(14)7-11)9-5-3-2-4-6-9/h2-6H,1H3

InChI Key

GTJFAXUTATYNNL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1=CC=CC=C1)C(=S)C#N

Origin of Product

United States

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